molecular formula C12H11ClN2 B1306539 (4-Chlorophenyl)(pyridin-4-yl)methanamine CAS No. 883548-16-1

(4-Chlorophenyl)(pyridin-4-yl)methanamine

Cat. No.: B1306539
CAS No.: 883548-16-1
M. Wt: 218.68 g/mol
InChI Key: YCSMATSKHPALAR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-4-yl)methanamine is an organic compound that features a combination of a chlorinated phenyl ring and a pyridine ring connected through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or ionic bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanamine
  • (4-Bromophenyl)(pyridin-4-yl)methanamine
  • (4-Methylphenyl)(pyridin-4-yl)methanamine

Uniqueness

(4-Chlorophenyl)(pyridin-4-yl)methanamine is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This halogenation can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

(4-chlorophenyl)-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMATSKHPALAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390121
Record name C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883548-16-1
Record name C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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